![molecular formula C12H16N2O3S B2653131 1-pentyl-1H-benzimidazole-2-sulfonic acid CAS No. 537009-98-6](/img/structure/B2653131.png)
1-pentyl-1H-benzimidazole-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentyl-1H-benzimidazole-2-sulfonic acid is a chemical compound with the molecular formula C12H16N2O3S . It has a molecular weight of 268.34 .
Molecular Structure Analysis
The InChI code for 1-pentyl-1H-benzimidazole-2-sulfonic acid is 1S/C12H16N2O3S/c1-2-3-6-9-14-11-8-5-4-7-10 (11)13-12 (14)18 (15,16)17/h4-5,7-8H,2-3,6,9H2,1H3, (H,15,16,17) .Physical And Chemical Properties Analysis
1-Pentyl-1H-benzimidazole-2-sulfonic acid has a molecular weight of 268.33 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Anticancer Activity
Benzimidazole derivatives have garnered attention due to their potential as anticancer agents. Researchers have synthesized 2-(substituted-phenyl) benzimidazole derivatives, including those containing a methyl group at the 5 (6)-position on the benzimidazole scaffold. These compounds demonstrated significant anticancer activity against human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines . The presence of electron-donating groups (such as OH, OMe, –NMe₂, and –O–CH₂–C₆H₅) further enhanced their effectiveness, while electron-withdrawing groups (like –NO₂ and –CF₃) reduced inhibition . Notably, compounds 2f and 2g exhibited substantial anticancer effects on both A549 and PC3 cell lines.
Antibacterial Drug Development
1H-Benzimidazole-2-sulfonic acid (BISA) serves as a glutamate racemase (GR) inhibitor, making it a promising candidate for developing antibacterial drugs . Researchers explore its potential in combating bacterial infections by targeting GR, an enzyme essential for bacterial cell wall synthesis.
Antiparasitic and Antioxidant Properties
New 1H-benzimidazole-2-yl hydrazones have been investigated for their combined antiparasitic and antioxidant activity. These compounds exhibit promising effects against parasites while also providing antioxidant benefits . Further studies may reveal their potential in treating parasitic infections.
Therapeutic Applications Beyond Cancer
Given the structural similarity between benzimidazole derivatives and nucleotides found in the human body, researchers continue to explore their therapeutic applications. While anticancer properties dominate the spotlight, other potential uses include anti-inflammatory, antibacterial, antifungal, and antiviral activities . The versatility of benzimidazole compounds opens avenues for drug development.
Structure-Activity Relationship (SAR) Studies
Researchers conduct SAR analyses to understand how specific structural features influence the bioactivity of benzimidazole derivatives. By systematically modifying functional groups on the core benzimidazole structure, they aim to optimize drug efficacy and safety profiles . Such studies guide the design of next-generation drugs.
properties
IUPAC Name |
1-pentylbenzimidazole-2-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-2-3-6-9-14-11-8-5-4-7-10(11)13-12(14)18(15,16)17/h4-5,7-8H,2-3,6,9H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLTXAOZHMNKPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-pentyl-1H-benzimidazole-2-sulfonic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.